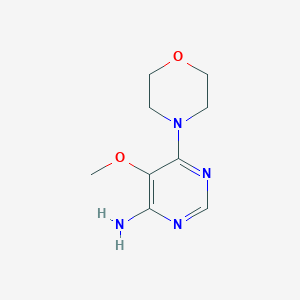

5-Methoxy-6-morpholinopyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-14-7-8(10)11-6-12-9(7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIWIJPHBGUZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-Methoxy-6-morpholinopyrimidin-4-amine

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds linking the substituents to the pyrimidine (B1678525) core.

The most logical disconnections are the nucleophilic aromatic substitution (SNAr) pathways for the introduction of the C4-amine and C6-morpholine groups. This is due to the electron-deficient nature of the pyrimidine ring, which activates the C2, C4, and C6 positions for nucleophilic attack, especially when a halogen leaving group is present. The reactivity order for nucleophilic substitution on halopyrimidines is generally C4/C6 > C2 >> C5. arkat-usa.orgacs.org

This leads to a key intermediate: a dihalogenated pyrimidine, specifically 4,6-dichloro-5-methoxypyrimidine . Further disconnection of the C5-methoxy group suggests a precursor that can be built through a cyclocondensation reaction.

The final retrosynthetic step breaks the pyrimidine ring itself. The most common and effective method for constructing the pyrimidine core is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment. wikipedia.org In this case, the analysis points to 2-methoxymalonate derivative as the three-carbon (C-C-C) component and guanidine as the nitrogen-containing (N-C-N) component, which would directly install the 2-amino group (later becoming the 4-amino group after tautomerization and numbering).

This analysis outlines a forward synthesis beginning with a cyclocondensation to form a substituted pyrimidine core, followed by sequential halogenation and nucleophilic aromatic substitutions to install the required functionalities.

Established Synthetic Routes to Pyrimidine-4-amine Derivatives

The formation of the pyrimidine-4-amine scaffold is a foundational step in the synthesis of the target molecule. Two principal strategies dominate this field: the construction of the heterocyclic core via cyclocondensation and the functionalization of a pre-formed pyrimidine ring through substitution reactions.

The most fundamental and widely used approach for constructing the pyrimidine ring is the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. wikipedia.org This method allows for the direct incorporation of substituents based on the choice of starting materials.

The classical Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com To form a 4-aminopyrimidine (B60600) (which is tautomeric with a 6-aminopyrimidine and often exists as a 4-pyrimidinone before amination), the key starting materials are a β-dicarbonyl compound and guanidine or urea (B33335). wikipedia.orgnih.gov The reaction between a β-dicarbonyl compound and guanidine is a well-established route to 2-aminopyrimidines. researchgate.netnih.gov

The general mechanism involves the initial nucleophilic attack of the N-C-N compound on one of the carbonyl groups of the 1,3-dicarbonyl component, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. nih.gov A variety of substrates can be used, as detailed in the table below.

| C-C-C Fragment | N-C-N Fragment | Typical Conditions | Resulting Core Structure |

| Diethyl malonate nih.gov | Guanidine | Base (e.g., NaOEt), EtOH, Reflux | 2-Amino-4,6-dihydroxypyrimidine |

| Acetylacetone mdpi.com | Urea | Acid catalyst (TFA), Water | 4,6-Dimethylpyrimidin-2-one |

| β-Keto esters organic-chemistry.org | Amidines | Ultrasound irradiation | Substituted 4-pyrimidinols |

| Acylethynylpyrroles nih.gov | Guanidine nitrate | KOH/DMSO, 110-115 °C | 2-Amino-4-pyrrolyl-6-substituted-pyrimidine |

| α-Cyano-β-enaminones nih.gov | Guanidine | K₂CO₃, EtOH, 70 °C, Ultrasound | 6-Azolyl-2-amino-4-cyanopyrimidine |

These methods demonstrate the versatility of cyclocondensation in creating a diverse range of substituted pyrimidine cores, which can then be further functionalized.

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed strategy for introducing amino groups onto an electron-deficient pyrimidine ring. researchgate.net The reaction involves the displacement of a suitable leaving group, typically a halogen, by an amine nucleophile. The C4 and C6 positions of the pyrimidine ring are highly activated towards this type of substitution due to the electron-withdrawing effect of the ring nitrogens. arkat-usa.orgacs.org

The synthesis often starts from readily available chloropyrimidines, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine. nih.govmdpi.com Studies have consistently shown that for 2,4- and 4,6-dihalopyrimidines, the first substitution occurs preferentially at the C4 or C6 position over the C2 position. arkat-usa.orgacs.orgmdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4/C6. stackexchange.com

The reaction conditions can be tuned to achieve mono- or di-substitution. For mono-amination of a dichloropyrimidine, stoichiometric control of the amine nucleophile is often sufficient. nih.gov The reaction can be performed under various conditions, including:

Thermal/Basic Conditions: Heating the chloropyrimidine with an amine, often with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. mdpi.com

Acid Catalyzed: In some cases, particularly with less reactive amines like anilines, acid catalysis can promote the reaction. preprints.org However, care must be taken to avoid protonation of more basic aliphatic amines. preprints.org

Palladium-Catalyzed: For less reactive amines or to improve regioselectivity, palladium-catalyzed Buchwald-Hartwig amination can be employed, although direct SNAr is often efficient enough for activated pyrimidines. acs.orgacs.org

The choice of solvent and base is crucial. While organic solvents are common, reactions in water have also been reported to proceed efficiently. preprints.orgresearchgate.net

Introduction of Methoxy (B1213986) and Morpholine (B109124) Substituents

Following the formation of a suitable pyrimidine scaffold, the methoxy and morpholine groups are introduced. A common and efficient strategy involves starting with a 4,6-dichloropyrimidine intermediate.

Introducing a substituent at the C5 position of a pyrimidine ring is generally more challenging than at the C2, C4, or C6 positions. The C5 position is less electron-deficient and not activated towards nucleophilic substitution. wikipedia.org Therefore, two main strategies are considered:

Incorporation during Cyclocondensation: The most direct method is to build the methoxy group into the initial C-C-C fragment. Using a substituted malonic ester, such as diethyl 2-methoxymalonate, in a cyclocondensation reaction with guanidine would directly yield a 2-amino-5-methoxy-4,6-dihydroxypyrimidine core. This hydroxylated intermediate can then be converted to the corresponding 4,6-dichloro-5-methoxypyrimidine using a chlorinating agent like phosphoryl chloride (POCl₃).

Functionalization of a Pre-formed Ring: Alternatively, one can start with a 5-halopyrimidine. Electrophilic halogenation (e.g., bromination or chlorination) occurs preferentially at the C5 position of many pyrimidine derivatives. wikipedia.org The resulting 5-halopyrimidine can then undergo nucleophilic substitution with sodium methoxide, although this reaction often requires harsh conditions or metal catalysis due to the lower reactivity of the C5 position. Other advanced methods, such as palladium-catalyzed cross-coupling reactions, can also be used to introduce methoxy-containing groups. researchgate.netnih.gov

The introduction of the morpholine group at the C6 position is almost exclusively achieved via a nucleophilic aromatic substitution (SNAr) reaction. Starting with an intermediate such as 4,6-dichloro-5-methoxypyrimidine, the chlorine atoms serve as excellent leaving groups.

Given the similar reactivity of the C4 and C6 positions, sequential and selective substitution is possible by controlling reaction conditions and leveraging the electronic effects of the substituents. After the first nucleophilic substitution, the reactivity of the remaining chloro-substituted position is altered.

The reaction involves treating the chlorinated pyrimidine with morpholine. mdpi.comresearchgate.net Key considerations for this transformation include:

| Factor | Description | Examples |

| Stoichiometry | Using one equivalent of morpholine at a controlled temperature (e.g., 0 °C to room temperature) favors monosubstitution. mdpi.com | 2,4,6-Trichloropyrimidine reacts with 1.05 eq. of morpholine at 0 °C to yield the C4-monosubstituted product as the major isomer. mdpi.com |

| Base | A tertiary amine base (e.g., TEA, DIPEA) is typically added to neutralize the HCl generated during the reaction. mdpi.com | The reaction of 2-(But-3-yn-1-yl)-4,6-dichloropyrimidine with morpholine is carried out in acetone with triethylamine. mdpi.com |

| Solvent | Aprotic polar solvents like acetone, acetonitrile, or THF are commonly used. | The reaction of 4,6-dichloropyrimidine with adamantane-containing amines proceeds smoothly in dioxane. nih.gov |

| Temperature | Lower temperatures favor selectivity in cases where multiple reactive sites are present. The reaction is often started at 0 °C and allowed to warm to room temperature. mdpi.com | N/A |

By first reacting 4,6-dichloro-5-methoxypyrimidine with morpholine under controlled conditions, one can selectively form 4-chloro-5-methoxy-6-morpholinopyrimidine . The remaining chlorine at the C4 position is then substituted in a subsequent SNAr step with an ammonia (B1221849) source (e.g., ammonia in an alcoholic solvent) to furnish the final target compound, This compound .

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a range of techniques to improve the efficiency, yield, and diversity of chemical products. For the synthesis of complex pyrimidine derivatives like this compound, advanced methods such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions are invaluable.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comsemanticscholar.org This technology is particularly effective for the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.gov The application of microwave irradiation can significantly improve the efficiency of key steps in the synthesis of substituted pyrimidines, such as the construction of the pyrimidine core or the introduction of substituents. mdpi.comresearchgate.net

For instance, in multi-component reactions used to build pyridine and pyrimidine rings, microwave activation has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. mdpi.comsemanticscholar.org A study on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a related nitrogen-containing heterocyclic system, demonstrated that microwave irradiation led to shorter reaction times and higher yields compared to conventional heating. semanticscholar.org Similarly, the synthesis of 5-deazaflavines, which contain a pyrimidine ring, was efficiently achieved through microwave-assisted intramolecular cyclization. nih.gov This method often involves heating the reaction mixture in a sealed vessel, allowing for temperatures and pressures above the solvent's boiling point, which accelerates the reaction rate. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hantzsch Condensation | 4 h | 10 min | Significant | mdpi.com |

| Pyrimido[4,5-b]quinoline Synthesis | 60 min | 10 min | Comparable to Higher | nih.gov |

| Pyrazolo[3,4-b]pyridine Synthesis | Several hours | 15-20 min | Higher Yields | semanticscholar.org |

| 5,6-dihydro-5-azapurine Synthesis | up to 24 h | 10 min | Significant | nih.gov |

This table is generated based on data from analogous heterocyclic syntheses to illustrate the potential advantages of microwave assistance.

Metal-catalyzed cross-coupling reactions are fundamental for the functionalization of heterocyclic rings, including pyrimidines. thieme-connect.comresearchgate.net The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds, utilizing palladium catalysts to couple organoboron compounds with halides or triflates. mdpi.comrsc.org This reaction is highly suitable for the derivatization of the pyrimidine core, as halogenated pyrimidines are readily available starting materials. mdpi.comresearchgate.net

The reactivity of different positions on the pyrimidine ring can be exploited for regioselective functionalization. For example, in 2,4-dichloropyrimidines, the C4-position is generally more reactive towards Suzuki cross-coupling, allowing for the selective introduction of aryl or heteroaryl groups at this position. mdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com

Various palladium catalysts, such as Pd(PPh₃)₄, have been successfully employed for these transformations. mdpi.comnih.gov Optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields. mdpi.com For instance, a study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine found that using 5 mol % Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane provided good yields. mdpi.com The electronic properties of the coupling partners also play a significant role, with electron-rich boronic acids often leading to better yields. mdpi.com

Beyond Suzuki coupling, other transition-metal-catalyzed reactions, including those involving rhodium and nickel, have been developed for the direct C-H functionalization of pyrimidines, offering alternative pathways for creating diverse analogs. thieme-connect.comresearchgate.netresearchgate.net

Table 2: Examples of Metal-Catalyzed Functionalization of Pyrimidine Scaffolds

| Reaction Type | Catalyst | Coupling Partners | Position Functionalized | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl/Heteroaryl Boronic Acids & Dichloropyrimidines | C4 (regioselective) | mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic Acids & 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylation | mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic Acids & 6-chloro-pyrimidine | C6 | nih.gov |

| Mizoroki-Heck/Suzuki | Pd Nanoparticles | Iodo/Bromoarenes & Alkenes/Boronic Acids | General Arylation | researchgate.net |

This table provides examples of reactions on pyrimidine cores that are applicable to the synthesis of functionalized analogs.

Design and Synthesis of this compound Analogs

The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For this compound, analogs can be designed by modifying the pyrimidine ring, the morpholine moiety, or by introducing new functionalities at various positions.

The pyrimidine ring offers multiple sites for modification to modulate the compound's properties. nih.gov Strategies for pyrimidine ring modification can range from simple substituent changes to more complex skeletal editing, where atoms within the ring itself are altered. chinesechemsoc.orgchinesechemsoc.org

Introducing different substituents on the pyrimidine core can significantly impact biological activity. For example, studies on 2,4-diaminopyrimidine (B92962) derivatives showed that introducing a thiomethyl group at the C-2 position led to specific inhibition of certain protein kinases. nih.gov Another approach is skeletal editing, which can transform the pyrimidine core into a different heterocycle, such as a pyridine. chinesechemsoc.orgchinesechemsoc.org This transformation, achieved through a one-pot, two-step process involving activation followed by nucleophilic addition and rearrangement, allows for rapid diversification of the core scaffold. chinesechemsoc.orgchinesechemsoc.org Such modifications can alter metabolic stability and other drug-like properties. chinesechemsoc.org

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into molecules to improve pharmacokinetic properties or to interact with biological targets. nih.govresearchgate.nete3s-conferences.org Its presence can enhance potency and modulate metabolic stability. nih.gov

Systematic structural variations of the morpholine moiety can be explored to fine-tune the properties of the parent compound. This can involve introducing substituents onto the morpholine ring itself. A systematic chemical diversity approach can be used to generate a collection of C-functionalized morpholine derivatives with varying regiochemistry and stereochemistry. digitellinc.com For example, methyl-substituted morpholines can be synthesized from enantiomerically pure amino acids and amino alcohols. digitellinc.com Another strategy involves creating bridged morpholine structures, which can decrease lipophilicity and improve brain-plasma distribution ratios, a desirable feature for CNS-targeted agents. researchgate.net

The C-2 and C-4 positions of the pyrimidine ring are particularly susceptible to nucleophilic substitution, making them key handles for introducing diverse functionalities. researchgate.netresearchgate.net The classical approach involves converting the C4-amido group into a better leaving group, such as a thione, chloro, or arylsulfonyl group, which can then be displaced by various nucleophiles. nih.gov

Recent advances have focused on direct C-H functionalization methods. For the C-2 position, a platform for site-selective C-H amination has been developed, allowing for the introduction of a C2-N bond via a pyrimidinyl iminium salt intermediate. researchgate.net This method is compatible with a wide range of functional groups. researchgate.net For the C-4 position, direct metalation followed by reaction with an electrophile is a viable strategy for introducing alkyl or aryl groups. acs.org The choice of metalating agent is critical for regioselectivity; for instance, n-butylsodium can selectively deprotonate pyridine at the C-4 position, a principle that can be extended to pyrimidine systems. nih.gov These methods provide efficient routes to novel analogs with diverse substituents at key positions, facilitating the exploration of SAR.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| K₃PO₄ (Potassium phosphate) |

| Pyridine |

| n-butylsodium |

| 2,4-diaminopyrimidine |

| 6-chloro-pyrimidine |

| 5-deazaflavine |

| Pyrazolo[3,4-b]pyridine |

In Vitro Pharmacological Characterization and Biological Evaluation

Cellular Bioactivity Assays

The antiproliferative potential of aminopyrimidine derivatives, the chemical class to which 5-Methoxy-6-morpholinopyrimidin-4-amine belongs, has been a subject of extensive research in oncology. While direct studies on this specific compound are not publicly available, the broader family of aminopyrimidines has demonstrated significant cytotoxic effects across a range of human cancer cell lines.

Derivatives of 2-amino-4-aryl-pyrimidine have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives have shown potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the sub-micromolar range, while exhibiting lower toxicity to normal human cell lines. mdpi.com Further mechanistic studies on such compounds in MCF-7 cells have indicated that they can inhibit cell migration, induce cell cycle arrest at the S phase, and trigger mitochondrial-related apoptosis. mdpi.com

The antiproliferative activity of various aminopyrimidine compounds is summarized in the table below, showcasing the potential of this chemical scaffold in cancer therapy.

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-pyrimidine derivative | MCF-7 (Breast Cancer) | 0.48 ± 0.11 µM | mdpi.com |

| 2-amino-4-aryl-pyrimidine derivative | HeLa (Cervical Cancer) | 0.74 ± 0.13 µM | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.013 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 (Breast Cancer) | 0.056 µM | nih.gov |

Compounds containing the morpholinopyrimidine scaffold have been investigated for their anti-inflammatory properties. Research into a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.govrsc.orgnih.gov

These studies have shown that certain morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.govnih.govrsc.org Furthermore, these compounds have been observed to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, thereby inhibiting the inflammatory response. nih.govnih.govrsc.org Molecular docking studies suggest a strong affinity of these compounds for the active sites of iNOS and COX-2. nih.govnih.govrsc.org

The anti-inflammatory effects of pyrimidine (B1678525) derivatives are often attributed to their ability to inhibit key inflammatory mediators. rsc.org The data from related morpholinopyrimidine compounds are presented below.

| Compound Class | Cell Model | Effect | Reference |

|---|---|---|---|

| Morpholinopyrimidine derivative | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | nih.govnih.govrsc.org |

| Morpholinopyrimidine derivative | LPS-stimulated RAW 264.7 macrophages | Reduced iNOS mRNA and protein expression | nih.govnih.govrsc.org |

| Morpholinopyrimidine derivative | LPS-stimulated RAW 264.7 macrophages | Reduced COX-2 mRNA and protein expression | nih.govnih.govrsc.org |

The pyrimidine scaffold is a core structure in numerous compounds exhibiting a broad spectrum of antimicrobial activities. While specific data for this compound is not available, the general class of pyrimidine derivatives has been shown to possess antibacterial, antifungal, and antiviral properties.

Antibacterial and Antifungal Activity: Various synthetic pyrimidine derivatives have been developed and tested against a range of bacterial and fungal strains. rsc.org These compounds often exert their effects through mechanisms such as the inhibition of essential enzymes or the disruption of cell membrane integrity.

Antiviral Activity: A wide variety of pyrimidine-containing molecules have been synthesized and evaluated for their antiviral efficacy. nih.gov These compounds have shown inhibitory activity against a diverse array of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV). nih.govnih.gov The mechanism of action for many of these antiviral pyrimidines involves the inhibition of viral replication or entry into host cells.

Recent studies have highlighted the role of aminopyrimidine derivatives in affecting cellular morphology, particularly through interaction with the cytoskeleton. A novel amino-pyrimidine inhibitor has been shown to suppress tumor growth by destabilizing microtubules. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy.

Cytoplasmic vacuolization is another morphological change observed in cells undergoing certain types of stress or cell death, often induced by anticancer treatments. nih.gov While not directly linked to pyrimidine derivatives in the available literature, it represents a potential cellular response to cytotoxic compounds.

Enzyme and Receptor Inhibition Studies

The aminopyrimidine scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs). Many clinically approved TKIs targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Bcr/Abl contain a 4-anilinopyrimidine core. This structural motif is crucial for binding to the ATP-binding site of these kinases.

The structure-activity relationship (SAR) studies of 4-anilinopyrimidine derivatives have shown that substitutions on the pyrimidine ring can significantly influence their potency and selectivity as kinase inhibitors. For instance, the introduction of different functional groups can enhance the binding affinity and target specific kinases. A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the tyrosine kinase activity of EGFR. rsc.org

Given that this compound contains the core aminopyrimidine structure, it is plausible that it could exhibit inhibitory activity against certain tyrosine kinases. However, without direct experimental data, its specific profile remains to be determined.

Phosphoinositide 3-Kinase (PI3K) Isoform Selectivity and Inhibition

No publicly available scientific literature or patent data could be identified that describes the in vitro inhibitory activity or isoform selectivity of this compound against phosphoinositide 3-kinase (PI3K) isoforms.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

There is no specific data available in the public domain regarding the in vitro inhibitory effects of this compound on Microtubule Affinity-Regulating Kinase 4 (MARK4).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Information regarding the in vitro inhibition of Dipeptidyl Peptidase-4 (DPP-4) by this compound is not present in the currently accessible scientific literature.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

There is no available data from scientific or patent literature detailing the in vitro inhibitory activity of this compound against either Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

No research findings or patent filings are publicly available that characterize the in vitro inhibitory potential of this compound towards N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Mechanistic Investigations and Target Identification

Elucidation of Specific Protein and Enzyme Targets for 5-Methoxy-6-morpholinopyrimidin-4-amine Analogs

Research into the specific protein and enzyme targets of this compound analogs has primarily focused on their anti-inflammatory properties. Molecular docking studies have been instrumental in identifying potential binding affinities and interaction patterns with key inflammatory enzymes.

Notably, analogs of this compound have been shown to have a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscispace.com These enzymes are critical mediators of the inflammatory response. The morpholinopyrimidine core of these compounds is thought to play a crucial role in their binding to these targets.

For instance, molecular docking analyses of two potent anti-inflammatory analogs, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), revealed significant interactions within the active sites of both iNOS and COX-2. nih.govscispace.com These in silico findings suggest a direct inhibitory action on these enzymes as a key mechanism of their anti-inflammatory effects.

| Compound Analog | Targeted Enzyme | Key Interactions (from docking studies) |

| V4 | iNOS, COX-2 | Strong affinity for the active sites, hydrophobic interactions. nih.govscispace.com |

| V8 | iNOS, COX-2 | Strong affinity for the active sites, hydrophobic interactions. nih.govscispace.com |

Analysis of Intracellular Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

The chemical scaffold of this compound, characterized by its morpholinopyrimidine core, is frequently investigated for its role in modulating critical intracellular signaling pathways, particularly the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. researchgate.net

A number of morpholinopyrimidine derivatives have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov Some of these compounds have demonstrated the ability to inhibit PI3K, a key upstream kinase in this cascade. nih.gov The inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt, a crucial signaling node that, when activated, promotes cell survival and proliferation.

While direct studies on this compound are limited, the established activity of its structural class suggests its potential to modulate the PI3K/Akt/mTOR pathway. This modulation would be a significant aspect of its mechanism of action, contributing to its potential therapeutic effects.

Influence on Gene and Protein Expression Profiles in Cellular Systems (e.g., iNOS, COX-2 mRNA and protein levels)

Consistent with their proposed targeting of inflammatory enzymes, analogs of this compound have been demonstrated to significantly influence the expression of key pro-inflammatory genes and proteins.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, the treatment with analogs V4 and V8 led to a dramatic reduction in both the mRNA and protein levels of iNOS and COX-2. nih.govscispace.com This suppression of gene and protein expression indicates that the anti-inflammatory activity of these compounds is not solely based on direct enzyme inhibition but also involves the regulation of inflammatory gene transcription and translation.

The observed downregulation of iNOS and COX-2 expression further solidifies the role of these enzymes as primary targets for this class of compounds and highlights a multi-level anti-inflammatory mechanism. nih.govscispace.com

Table of Research Findings on Analogs V4 and V8 in LPS-Stimulated RAW 264.7 Macrophages

| Analog | Effect on iNOS Expression | Effect on COX-2 Expression |

|---|---|---|

| V4 | Dramatically reduced mRNA and protein levels. nih.govscispace.com | Dramatically reduced mRNA and protein levels. nih.govscispace.com |

| V8 | Dramatically reduced mRNA and protein levels. nih.govscispace.com | Dramatically reduced mRNA and protein levels. nih.govscispace.com |

Structure Activity Relationship Sar Studies

Identification of Essential Structural Elements for Biological Activity within the 5-Methoxy-6-morpholinopyrimidin-4-amine Scaffold

The 2,4-diaminopyrimidine (B92962) core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The 4-amino group, in particular, is often essential for forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine (B156593) base of ATP, anchoring the inhibitor in the active site.

The morpholine (B109124) ring at the C6 position is a key contributor to the scaffold's profile. It serves multiple roles: it can enhance aqueous solubility, improve metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with the target protein. Its specific conformation also influences how the molecule is presented to the active site.

The methoxy (B1213986) group at the C5 position projects into a specific pocket of the target kinase, where it can form favorable interactions that enhance binding affinity. The strategic placement of this small, electron-donating group is critical for optimizing potency. The combination of these three substituents on the pyrimidine (B1678525) core creates a unique pharmacophore that is highly effective for targeting specific kinases.

| Structural Element | Apparent Contribution to Biological Activity |

| Pyrimidine Core | Acts as the foundational scaffold, mimicking the adenine ring of ATP. |

| 4-Amino Group | Functions as a crucial hydrogen bond donor for interaction with the kinase hinge region. |

| 6-Morpholino Group | Enhances solubility, metabolic stability, and can act as a hydrogen bond acceptor. |

| 5-Methoxy Group | Occupies a specific pocket to increase binding affinity and potency. |

Impact of Methoxy Group Position and Substitution Patterns on Potency and Selectivity

The positioning of the methoxy group on the pyrimidine ring is a critical determinant of the compound's inhibitory potency and selectivity. In the this compound scaffold, the methoxy group at the C5 position is strategically placed to interact with a key region of the kinase active site, often near the gatekeeper residue.

Studies on related pyrimidine derivatives have shown that substitutions at the 5-position can significantly modulate activity. For instance, replacing the methoxy group with other small, lipophilic groups can be tolerated, but larger or more polar substituents often lead to a decrease in potency due to steric hindrance or unfavorable interactions. The electron-donating nature of the methoxy group can also influence the electronic properties of the pyrimidine ring, which may affect its binding characteristics.

Moving the methoxy group to other positions on the pyrimidine ring would drastically alter the molecule's interaction profile. For example, a methoxy group at the C2 position would likely interfere with the essential hinge-binding interactions of the amino groups. Therefore, the 5-position is considered optimal for this particular scaffold.

| Modification of Methoxy Group | Predicted Impact on Activity | Rationale |

| Removal of 5-Methoxy Group | Significant loss of potency. | Loss of key interactions within the binding pocket. |

| Replacement with Larger Alkoxy Group | Decreased potency. | Potential for steric clashes within the active site. |

| Replacement with Halogen | Variable, potential for maintained or decreased activity. | Alters electronic properties and potential for halogen bonding. |

| Relocation to C2 Position | Drastic loss of potency. | Interference with essential hinge-binding interactions. |

Conformational and Electronic Contributions of the Morpholine Moiety to Ligand-Target Interactions

The morpholine moiety at the C6 position is far from being a simple solubilizing group; it makes significant conformational and electronic contributions to the ligand-target interactions. Morpholine typically adopts a stable chair conformation, which positions its substituents in defined spatial orientations. nih.govnih.gov This conformational preference can be crucial for directing other parts of the molecule toward favorable interactions within the binding site. nih.gov

Electronically, the oxygen atom in the morpholine ring is a weak hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on the protein surface or with ordered water molecules in the active site. nih.gov The nitrogen atom, being part of a secondary amine within the ring, has a reduced pKa compared to acyclic amines, which can be advantageous for optimizing pharmacokinetic properties. nih.govacs.org This balanced lipophilic-hydrophilic profile is a key feature that medicinal chemists exploit. nih.govacs.org

In the context of PI3K/mTOR inhibitors, the morpholine group often extends towards the solvent-exposed region of the ATP binding site, where it can improve physicochemical properties without negatively impacting affinity. In some cases, substitutions on the morpholine ring itself have been explored to gain additional interactions and enhance selectivity. nih.gov

Systematic Evaluation of Substitutions on the Pyrimidine Core and Side Chains

Systematic modifications of the pyrimidine core and its side chains have been a cornerstone of optimizing compounds based on the this compound scaffold.

Substitutions on the Pyrimidine Core: The primary points of modification, beyond the existing substituents, are the C2 position and the 4-amino group.

C2 Position: The C2 position is often substituted with a small amine or other groups. Introducing substituents here can help to pick up additional interactions in the back of the ATP pocket, potentially increasing potency and modulating selectivity. For example, in related pyrimidine-based kinase inhibitors, small alkyl or cycloalkyl amines at the C2 position have been shown to be beneficial. mdpi.com

4-Amino Group: While the primary amine is crucial for hinge binding, N-alkylation can be explored. However, this is often detrimental as it can disrupt the key hydrogen-bonding pattern. More success has been found by replacing the 4-amino group with other small, hydrogen-bonding groups, though this represents a more significant scaffold hop.

Side Chain Modifications: Modifications typically focus on the morpholine ring or replacing it entirely.

Morpholine Ring Analogs: Replacing the morpholine with other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149) can fine-tune solubility, metabolic stability, and binding interactions. Thiomorpholine, for instance, offers a different hydrogen bonding profile and lipophilicity. Piperazine introduces a second nitrogen atom that can be used as a point for further substitution to probe for additional interactions.

Acyclic Side Chains: Replacing the morpholine with flexible, acyclic aminoalkoxy chains can sometimes lead to improved potency by allowing the side chain to adopt an optimal conformation for binding. However, this often comes at the cost of increased conformational flexibility, which can be entropically unfavorable.

Rational Design Principles Derived from SAR for Lead Optimization

The collective SAR data for the this compound scaffold and related analogs provide several key principles for rational drug design and lead optimization. rsc.orgresearchgate.net

Preserve the Core Hinge-Binding Motif: The 4-aminopyrimidine (B60600) element is paramount for kinase activity. Modifications here should be approached with extreme caution, as disrupting the hydrogen bonding to the kinase hinge is likely to abrogate activity.

Optimize C5 Substituent: The 5-methoxy group is a potency-enhancing element. Optimization efforts can explore other small, electronically similar groups at this position to fine-tune interactions. Bioisosteric replacements could be considered to improve properties like metabolic stability.

Exploit the C6 Vector: The 6-morpholino group serves as a vector pointing towards the solvent-exposed region of the active site. This position is ripe for modification to improve physicochemical properties (solubility, permeability) and to introduce groups that can form additional interactions with the outer regions of the binding pocket to enhance selectivity.

Structure-Based Design: Utilizing X-ray co-crystal structures of related inhibitors bound to their target kinases is invaluable. This allows for the visualization of the binding mode and provides a clear roadmap for designing new analogs with improved affinity and selectivity by targeting specific sub-pockets within the active site.

By adhering to these principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop next-generation inhibitors with superior potency, selectivity, and drug-like properties.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. For 5-Methoxy-6-morpholinopyrimidin-4-amine, these simulations are crucial in understanding its mechanism of action and in the rational design of more potent derivatives.

Docking algorithms place the this compound molecule into the binding site of a target protein in various possible conformations and orientations. The resulting poses are then scored based on a function that estimates the binding free energy. This process reveals the most likely binding mode of the compound.

Key intermolecular interactions that stabilize the ligand-protein complex are identified through this process. These interactions are fundamental to the biological activity of the compound and typically include:

Hydrogen Bonding: The amine and methoxy (B1213986) groups of the compound, as well as the nitrogen atoms in the pyrimidine (B1678525) ring, are potential hydrogen bond donors and acceptors. The morpholine (B109124) ring's oxygen atom can also participate in hydrogen bonding. Docking studies on related morpholinopyrimidine derivatives have shown the formation of hydrogen bonds with key amino acid residues in the active sites of enzymes like iNOS and COX-2. nih.govrsc.orgscispace.com For instance, the pyrimidine core is a well-known scaffold capable of forming critical hydrogen bonds with the hinge region of many kinases.

The predicted binding pose allows for a detailed visualization of how this compound fits within the active site of a target protein, providing a static snapshot of the molecular recognition process.

Interactive Table: Predicted Intermolecular Interactions for this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Pyrimidine Ring Nitrogen | Hydrogen Bond | Cysteine (backbone NH) |

| 4-Amine Group | Hydrogen Bond | Glutamic Acid (side chain COOH) |

| 5-Methoxy Group | Hydrophobic Interaction | Leucine, Valine |

| Morpholine Ring | Hydrophobic Interaction | Alanine, Isoleucine |

| Morpholine Oxygen | Hydrogen Bond | Asparagine (side chain NH2) |

Scoring functions in docking software provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). unair.ac.idaip.org A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher potency. These scores are calculated by summing the energetic contributions of various interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

While these estimations are not always perfectly correlated with experimental binding affinities, they are invaluable for comparing different ligands and for prioritizing compounds for synthesis and biological testing. For example, in a study of pyrimidine derivatives targeting dihydrofolate reductase, compounds with lower calculated free binding energies were predicted to be more potent inhibitors. unair.ac.idaip.org

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the conformational stability of the binding pose predicted by docking.

These simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions over the simulation period.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating ligand-protein interactions.

MD simulations provide a more realistic representation of the biological environment and can help to refine the binding hypothesis generated from docking studies. For pyrimidine and pyrazole (B372694) derivatives targeting CDK2, MD simulations were used to explore the binding modes and key structural features impacting the interaction with the enzyme. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and stability analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. acs.org These calculations can determine:

Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential: This helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with other molecules.

DFT studies on aminopolynitropyrazoles, which share structural similarities with aminopyrimidines, have been used to explore their geometric and electronic structures, providing insights into their stability. nih.gov Such calculations for this compound would provide a fundamental understanding of its intrinsic chemical properties.

Table: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

Predictive Modeling for Pharmacological Activities (e.g., virtual screening for novel targets)

The structural features of this compound can be used as a query in virtual screening campaigns to identify new potential biological targets. researchgate.net By searching large databases of protein structures, it is possible to find proteins with binding sites that are complementary to the compound's shape and chemical properties.

Furthermore, the pyrimidine scaffold is a common feature in many biologically active molecules. nano-ntp.comacs.org This allows for the use of scaffold-based virtual screening approaches, where large compound libraries are searched for molecules containing a similar core structure but with different peripheral substituents. nih.govnih.gov This can lead to the discovery of novel derivatives with improved activity or different selectivity profiles. In silico models have been developed for various pyrimidine derivatives to predict their activity against targets like cyclin-dependent kinase 2. nih.gov

Future Research Directions and Pre Clinical Development Potential

Exploration of Undiscovered Biological Targets for 5-Methoxy-6-morpholinopyrimidin-4-amine and its Derivatives

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. For this compound and its analogs, the exploration of novel biological targets is a crucial avenue for future research. While some derivatives have been investigated for known targets, the full therapeutic potential of this chemical class is likely yet to be realized.

Future research should focus on screening this compound and a library of its derivatives against a broad panel of enzymes and receptors to identify novel interactions. Kinases, in particular, represent a promising area of investigation, as pyrimidine-based compounds are known to be potent kinase inhibitors. A chemical proteomic approach, utilizing an immobilized pyrimidine ligand as an affinity probe, could identify numerous human protein kinases affected by this class of compounds. Such a screen could reveal unexpected targets, including both tyrosine and serine/threonine kinases.

Furthermore, given the structural similarities to molecules with known neurological and metabolic activities, targets within the central nervous system and metabolic pathways should be considered. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. Additionally, studies on related compounds suggest potential roles in modulating metabolic enzymes, such as carbonic anhydrases, cholinesterases, and α-glycosidase. A comprehensive screening approach will be essential to uncover the full spectrum of biological activities for this compound class.

Development of Scalable and Sustainable Synthetic Protocols for Analogs

The advancement of this compound derivatives from discovery to clinical application will necessitate the development of scalable and sustainable synthetic methodologies. While laboratory-scale syntheses have been established for various pyrimidine analogs, these methods are not always amenable to large-scale production.

Future efforts should concentrate on optimizing reaction conditions to improve yields, reduce the number of synthetic steps, and utilize more environmentally friendly reagents and solvents. The development of one-pot or multi-component reactions, such as the Petasis reaction, for the synthesis of complex derivatives should be a priority. Solid-phase synthesis represents another promising avenue, as it can be directly scaled up with minor modifications to existing research protocols, saving considerable time and resources in the early stages of drug development.

Moreover, a focus on green chemistry principles will be critical for the long-term viability of any therapeutic candidate derived from this scaffold. This includes exploring catalytic methods to replace stoichiometric reagents and developing robust purification techniques that minimize solvent usage. A reproducible and scalable synthetic route is a fundamental prerequisite for the extensive preclinical and clinical evaluation of any new chemical entity.

Integration of Advanced Proteomic and Metabolomic Approaches for Comprehensive Profiling

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound and its derivatives, the integration of advanced proteomic and metabolomic techniques is indispensable. These "omics" technologies provide a global view of the molecular changes within a biological system upon compound treatment, offering insights that are often missed by traditional targeted assays.

Proteomic profiling can be employed to identify the direct protein targets of a compound and to characterize downstream changes in protein expression and post-translational modifications. Techniques such as thermal proteome profiling and chemical proteomics can reveal the full spectrum of protein interactions, helping to elucidate the mechanism of action and identify potential biomarkers of drug response.

Metabolomic profiling , on the other hand, can provide a functional readout of the physiological state of cells or organisms following drug exposure. By analyzing the global changes in small-molecule metabolites, researchers can identify metabolic pathways that are perturbed by the compound. This can be particularly insightful for understanding a drug's efficacy and for identifying potential toxicities related to metabolic disruption. For example, metabolomic studies have been used to understand how pyrimidine analogs can induce pyrimidine starvation in cancer cells. The application of these comprehensive profiling techniques will be crucial for building a detailed picture of the biological effects of this compound and its derivatives.

Rational Design of Multi-Targeting or Allosteric Modulators

The inherent versatility of the pyrimidine scaffold makes it an excellent candidate for the rational design of molecules with tailored pharmacological profiles, including multi-target ligands and allosteric modulators.

Multi-target-directed ligands are designed to interact with multiple biological targets simultaneously, which can offer enhanced therapeutic efficacy, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The development of dual-target kinase inhibitors based on the pyrimidine scaffold is an active area of research, with the goal of overcoming drug resistance and improving treatment outcomes. By combining pharmacophores known to interact with different targets into a single molecule based on the this compound core, novel multi-target agents could be developed.

Allosteric modulators offer a more nuanced approach to modulating receptor function compared to traditional orthosteric ligands. These molecules bind to a site on the receptor that is distinct from the primary binding site, altering the receptor's response to its endogenous ligand. This can lead to a more physiological and potentially safer therapeutic effect. The thieno[2,3-d]pyrimidine (B153573) scaffold has been identified as a novel negative allosteric modulator of the dopamine (B1211576) D2 receptor, demonstrating the potential of pyrimidine-based structures to function as allosteric modulators. Future research could focus on designing derivatives of this compound that act as allosteric modulators of G protein-coupled receptors (GPCRs) or other receptor families.

Investigation of Efficacy in Relevant in vivo Animal Models (e.g., disease models)

Ultimately, the therapeutic potential of this compound and its derivatives must be validated in relevant in vivo animal models of disease. Based on the known biological activities of related pyrimidine compounds, several therapeutic areas warrant investigation.

In oncology , pyrimidine derivatives have been evaluated in various cancer models. For instance, pyridine-pyrimidine amides that inhibit microtubule polymerization have shown in vivo efficacy in models of solid tumors. Given that some morpholinopyrimidine derivatives have shown antiproliferative activity, testing in xenograft models of various cancers, such as breast, lung, and colon cancer, would be a logical next step.

In the context of neurodegenerative diseases , triazolopyrimidine derivatives have demonstrated efficacy in a mouse model of Alzheimer's disease by normalizing microtubule function and reducing neuronal cell death. Given the urgent need for new treatments for these conditions, evaluating brain-penetrant analogs of this compound in models of Alzheimer's or Parkinson's disease could be a high-impact research direction.

Furthermore, considering the anti-inflammatory properties observed in some derivatives, in vivo models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease could also be relevant. The selection of appropriate animal models will be guided by the specific biological targets and mechanisms of action identified through in vitro and omics-based studies.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-6-morpholinopyrimidin-4-amine, and how can purity be ensured during synthesis?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and condensation reactions. For example, morpholine derivatives can be introduced via refluxing intermediates (e.g., 6-chloropyrimidines) with morpholine in ethanol for 10–12 hours under inert conditions . Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetonitrile or ethanol . Purity is validated via HPLC (≥98% purity threshold) and confirmed by H/C NMR to detect unreacted precursors or byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds with bond lengths ~2.94–3.09 Å) and dihedral angles between aromatic rings (e.g., 11.3°–70.1° deviations) .

- NMR : H NMR identifies methoxy (-OCH) protons at δ 3.8–4.0 ppm and morpholine protons as a multiplet at δ 3.6–3.7 ppm. F NMR (if fluorinated analogs are synthesized) confirms substituent positions .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 279.1215 for CHNO) .

Q. How is the biological activity of this compound assessed in antimicrobial studies?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). For antifungal activity, disk diffusion against C. albicans is employed .

- Structure-activity relationship (SAR) : Modifications at the 5-methoxy and 6-morpholino positions are tested to correlate substituent electronegativity or steric effects with potency. For example, trifluoromethyl analogs show enhanced activity due to lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine, while ethanol minimizes side reactions .

- Catalysts : Use of KCO or CsCO improves substitution efficiency at the 6-position of the pyrimidine core .

- Temperature control : Reflux (~80°C) ensures complete substitution, while lower temperatures (50–60°C) reduce decomposition in sensitive intermediates .

Q. How should researchers resolve contradictions in crystallographic data between polymorphic forms?

- Methodological Answer :

- Comparative analysis : Overlay crystal structures (e.g., using Mercury software) to identify variations in hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯F interactions) and packing motifs (e.g., π–π stacking distances of 3.7–3.9 Å) .

- Thermodynamic studies : DSC/TGA profiles differentiate stable vs. metastable polymorphs. For example, a melting point difference >5°C indicates distinct crystalline phases .

Q. What computational strategies integrate experimental data to predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate crystallographic bond lengths/angles and calculate electrostatic potential maps for hydrogen-bond donor/acceptor sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., dihydrofolate reductase) and correlate docking scores (e.g., −9.2 kcal/mol) with MIC values .

Q. What methodologies address challenges in isolating enantiomers or eliminating trace solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.